Xibornol
Vue d'ensemble
Description
Xibornol is a bridged compound that is 3,4-xylenol carrying an additional isobornyl substituent at position 6. A lipophilic antibacterial drug mainly used in spray dosage forms for the local treatment of infection and inflammation of the throat. It has a role as an antibacterial drug. It is a member of phenols and a bridged compound. It derives from a hydride of a bornane.
Applications De Recherche Scientifique
Effet virucide sur les virus respiratoires
Xibornol a été évalué pour son effet virucide potentiel sur divers virus respiratoires. Dans une étude, l’activité de this compound a été évaluée sur cinq virus respiratoires : Adénovirus humain de type 5, Rhinovirus humain de type 13, Coronavirus humain 229E, Virus parainfluenza humain de type 1 et Virus respiratoire syncytial humain . La réduction virale de this compound était statistiquement significative dans des conditions environnementales propres et sales . Cela suggère que this compound pourrait être utilisé comme substance topique pour l’inactivation virale afin de prévenir les maladies des voies respiratoires supérieures .
Activité antimicrobienne contre les pathogènes Gram-positifs
This compound et une formulation à base de this compound se sont avérés avoir une forte action antibactérienne contre Streptococcus pneumoniae, Streptococcus pyogenes et Staphyloccus aureus . Ce sont des agents pathogènes courants des voies respiratoires supérieures et inférieures. Les médicaments ont également montré une efficacité contre les agents pathogènes émergents Actinomyces israelii et Corynebacterium ulcerans . Cela met en évidence le potentiel de this compound dans le contrôle topique des bactéries Gram-positives pathogènes des voies respiratoires .
Utilisation antiseptique dans la cavité buccale
Une formulation à base de this compound est commercialisée sous forme de suspension en spray pour l’antisepsie de la cavité buccale . Elle est utilisée comme adjuvant dans les infections pharyngées causées par des micro-organismes Gram-positifs . Cela suggère que this compound peut être utilisé pour contrôler les populations bactériennes dans la cavité buccale, prévenant potentiellement les infections buccales .
Utilisation potentielle contre le SARS-CoV-2
L’effet de this compound sur HCoV229E, un substitut du SARS-CoV-2, fournit des informations sur la sensibilité des coronavirus à ce type de traitement chimique . Cela pourrait être utile dans la perspective d’utiliser this compound comme agent topique contre le SARS-CoV-2 .
Utilisation dans les infections des voies respiratoires
This compound a une longue histoire d’utilisation sûre comme adjuvant et antiseptique dans les infections des voies respiratoires . Son activité contre les bactéries est connue depuis les années 1970 . Cela suggère que this compound peut être utilisé comme traitement d’appoint dans la gestion des infections des voies respiratoires .
Mécanisme D'action
Target of Action
Xibornol, also known as Bactacine or Nanbacine, is primarily targeted against Gram-positive bacteria . These bacteria are common pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus, as well as emerging pathogens such as Actinomyces israelii and Corynebacterium ulcerans .
Mode of Action
This compound exerts its therapeutic effects through a specific mechanism of action that disrupts bacterial cell membranes . This disruption leads to increased permeability of the bacterial cell wall, resulting in cell lysis and ultimately, bacterial death .
Biochemical Pathways
Its primary action of disrupting bacterial cell membranes suggests that it interferes with the integrity and function of these structures, leading to bacterial cell death .
Result of Action
The primary result of this compound’s action is the death of susceptible bacteria, leading to the resolution of infections . In addition, it has been found to have a virucidal effect on several respiratory viruses, including Human Adenovirus 5, Human Rhinovirus type 13, Human Coronavirus 229E, Human Parainfluenza Virus type 1, and Human Respiratory Syncytial Virus .
Action Environment
The effectiveness of this compound can be influenced by environmental conditions. For instance, in vitro experiments have shown that the viral abatement of this compound was statistically significant under both clean and dirty environmental conditions . The abatement was slightly lower in the dirty condition, suggesting that the presence of organic substances may reduce its efficacy .
Analyse Biochimique
Biochemical Properties
The exact biochemical properties of Xibornol are not fully explored. It is known to have strong antibacterial action against various pathogens of the upper and lower respiratory tract, including Streptococcus pneumoniae, Streptococcus pyogenes, Staphyloccus aureus, Actinomyces israelii, and Corynebacterium ulcerans
Cellular Effects
In vitro studies have shown that this compound has a clear toxic effect on certain cell lines, including HeLa, MRC-5, and LLC MK-2, with concentrations ranging from 3 to 0.3 mg/100 mL causing a loss of viability and alteration of morphology in at least 30% of observed flasks
Propriétés
Numéro CAS |
13741-18-9 |
---|---|
Formule moléculaire |
C18H26O |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
4,5-dimethyl-2-[(1S,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m1/s1 |
Clé InChI |
RNRHMQWZFJXKLZ-XUWXXGDYSA-N |
SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
SMILES isomérique |
CC1=CC(=C(C=C1C)O)[C@@H]2C[C@H]3CC[C@@]2(C3(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Apparence |
Solid powder |
13741-18-9 38237-68-2 |
|
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-isobornyl-3,4-xylenol bactacine Bracen nanbacine xibornol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Xibornol?
A1: this compound, chemically known as 6-isobronyl-3,4-xylenol, has the molecular formula C16H24O. [] The molecular weight of this compound is 232.36 g/mol. Spectroscopic data for this compound is limited in the provided research.
Q2: What is known about the pharmacokinetic profile of this compound?
A2: Studies show that this compound is well-absorbed and distributed in the body, particularly in the respiratory tract. [] Following oral administration, this compound reaches higher concentrations in lung, tonsillar, and laryngeal mucosal tissues compared to serum levels. [] This suggests good tissue penetration, which is desirable for treating respiratory infections.
Q3: What is the in vitro activity of this compound against Staphylococcus aureus?
A3: this compound demonstrates potent in vitro activity against Staphylococcus aureus. [] The minimal inhibitory concentrations (MICs) and minimal bactericidal concentrations (MBCs) ranged from 2 µg/mL to 8 µg/mL, indicating its effectiveness against this common respiratory pathogen. []
Q4: Does this compound interact with theophylline?
A4: A study on healthy volunteers found no pharmacokinetic interaction between this compound and theophylline. [] This suggests that co-administration of this compound does not interfere with theophylline clearance or affect its plasma half-life. []
Q5: Does this compound affect phagocyte functions?
A5: Research indicates that this compound does not negatively impact phagocyte function. [] A study on patients treated with this compound (500 mg every 8 hours for 7 days) showed no significant changes in phagocytosis frequency, phagocytosis index, nitroblue tetrazolium reduction frequency, microbicidal activity, or neutrophil mobility of polymorphonuclear leukocytes before, during, or after therapy. []
Q6: Are there any liquid spray formulations of this compound?
A6: Research has explored the development of liquid spray formulations of this compound using self-microemulsifying drug delivery systems (SMEDDS). [] This approach aims to improve drug solubility and enhance its delivery to the target site.
Q7: Has this compound been investigated for virucidal activity?
A7: There is growing interest in exploring the potential antiviral effects of this compound. One study investigated the virucidal effect of this compound against various viruses. [] Another study evaluated its in vitro potential against specific respiratory viruses, including human adenovirus type 5, human rhinovirus type 13, human coronavirus 229E, human parainfluenza virus type 1, and human respiratory syncytial virus. []
Q8: What are the potential applications of this compound in drug delivery and targeting?
A8: While current research primarily focuses on this compound's antimicrobial properties, its favorable pharmacokinetic profile and tissue penetration, particularly in the respiratory tract, warrant further investigation into its potential applications in drug delivery and targeting. The development of SMEDDS formulations for this compound could open avenues for targeted delivery to the lungs and other respiratory tissues. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.